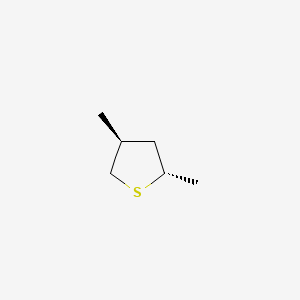![molecular formula C16H12Cl2O2S2 B14741626 2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone] CAS No. 5409-94-9](/img/structure/B14741626.png)
2,2'-Disulfanediylbis[1-(4-chlorophenyl)ethanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is an organic compound with the molecular formula C14H10Cl2O2S2. This compound is characterized by the presence of two 4-chlorophenyl groups connected by a disulfide bond, with each phenyl group bearing an ethanone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] typically involves the reaction of 4-chloroacetophenone with sulfur sources under specific conditions. One common method is the oxidative coupling of 4-chloroacetophenone using sulfur or sulfur-containing reagents. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, which may play a role in its biological activities. The chlorophenyl groups can interact with various enzymes and receptors, influencing their activity and leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Similar structure but with carboxylic acid groups instead of ethanone groups.
2,2’-Disulfanediylbis(4-chloroaniline): Contains amino groups instead of ethanone groups.
Uniqueness
2,2’-Disulfanediylbis[1-(4-chlorophenyl)ethanone] is unique due to the presence of ethanone groups, which impart distinct chemical properties and reactivity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5409-94-9 |
|---|---|
Formule moléculaire |
C16H12Cl2O2S2 |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-[[2-(4-chlorophenyl)-2-oxoethyl]disulfanyl]ethanone |
InChI |
InChI=1S/C16H12Cl2O2S2/c17-13-5-1-11(2-6-13)15(19)9-21-22-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
Clé InChI |
HWLHHXIRZITARP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CSSCC(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


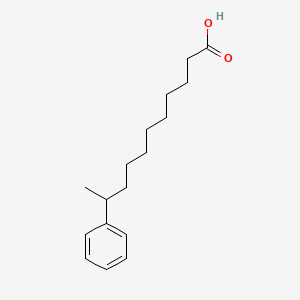
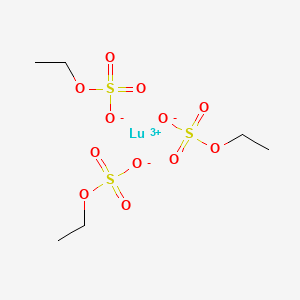
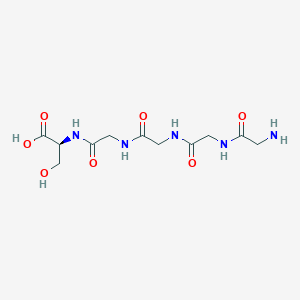
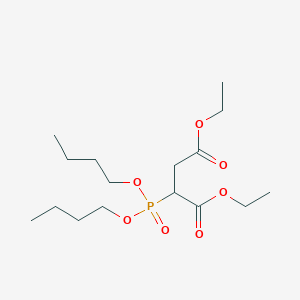
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)
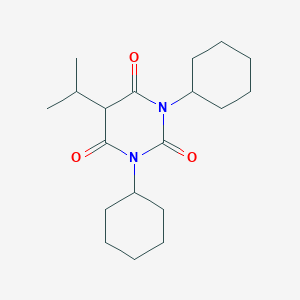
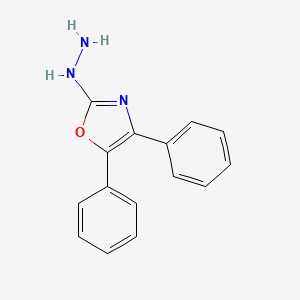
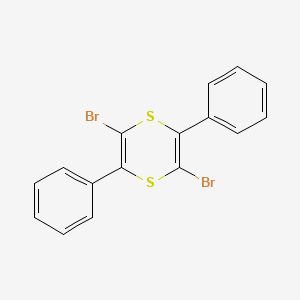
![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
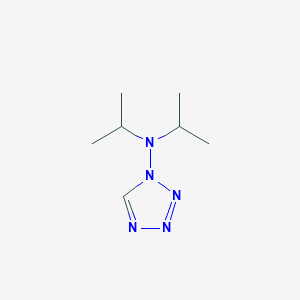
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)
